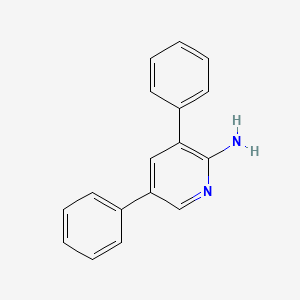

2-Amino-3,5-diphenylpyridine

Descripción

X-ray Crystallographic Studies

X-ray diffraction studies of 2-amino-3,5-diphenylpyridine reveal a monoclinic crystal system with space group P21/n and unit cell parameters a = 8.134 Å, b = 13.739 Å, c = 11.470 Å, and β = 100.769°. The molecular structure comprises a central pyridine ring substituted with an amino group at position 2 and phenyl groups at positions 3 and 5. The dihedral angles between the pyridine ring and the phenyl groups are 67.2° and 72.5°, respectively, indicating significant non-planarity due to steric hindrance. Intermolecular N–H⋯N hydrogen bonds form dimers with an R₂²(12) motif, while π–π stacking interactions between phenyl rings (centroid–centroid distance: 3.793–3.899 Å) stabilize the crystal lattice.

Table 1: Crystallographic parameters of this compound

| Parameter | Value |

|---|---|

| Space group | P21/n |

| a (Å) | 8.134 |

| b (Å) | 13.739 |

| c (Å) | 11.470 |

| β (°) | 100.769 |

| Dihedral angles (°) | 67.2, 72.5 |

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR data (CDCl₃, 300 MHz) for this compound show a singlet at δ 5.60–5.94 ppm, corresponding to the NH₂ group. Aromatic protons resonate as multiplets at δ 7.22–8.20 ppm, with distinct splitting patterns due to anisotropic effects from the phenyl substituents. The ¹³C NMR spectrum (75 MHz, CDCl₃) exhibits signals at δ 154.06 ppm (C-2, adjacent to NH₂), δ 138.6 ppm (C-3 and C-5, bonded to phenyl groups), and δ 127.4–129.1 ppm (aromatic carbons of phenyl rings).

Table 2: Key NMR assignments

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | 5.60–5.94 | NH₂ (singlet) |

| ¹H | 7.22–8.20 | Aromatic protons |

| ¹³C | 154.06 | C-2 (pyridine) |

| ¹³C | 138.6 | C-3/C-5 (pyridine) |

Infrared (IR) and Raman Spectroscopic Features

IR spectroscopy (ATR) reveals N–H stretching vibrations at 3440–3300 cm⁻¹ (NH₂) and C–N stretches at 1625 cm⁻¹. The aromatic C=C vibrations appear at 1550–1515 cm⁻¹, while out-of-plane C–H bending modes are observed at 825–805 cm⁻¹. Raman spectra show strong bands at 1600 cm⁻¹ (phenyl ring breathing) and 1280 cm⁻¹ (C–N stretching coupled with NH₂ deformation). Fermi resonance splitting of the NH₂ symmetric stretch (≈3385 cm⁻¹) is attributed to intermolecular hydrogen bonding.

Propiedades

IUPAC Name |

3,5-diphenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2/c18-17-16(14-9-5-2-6-10-14)11-15(12-19-17)13-7-3-1-4-8-13/h1-12H,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHSUJBAQQTWHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468775 | |

| Record name | 2-AMINO-3,5-DIPHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

726138-31-4 | |

| Record name | 2-AMINO-3,5-DIPHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

Related compounds such as 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have been studied as fluorescent molecular sensors for monitoring photopolymerization processes.

Mode of Action

It’s worth noting that related compounds like 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have been shown to accelerate the cationic photopolymerization process initiated with diphenyliodonium photoinitiators. They are particularly efficient for the photoinitiation of cationic photopolymerization of an epoxide and vinyl monomers.

Análisis Bioquímico

Biochemical Properties

2-Amino-3,5-diphenylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with the ALK2 receptor serine kinase, a protein involved in cellular signaling pathways. The nature of these interactions often involves binding to the active site of the enzyme or protein, leading to inhibition or activation of its function. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the ALK2 signaling pathway, which plays a crucial role in cell differentiation and proliferation. Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. For instance, its interaction with the ALK2 receptor serine kinase involves binding to the kinase domain, leading to inhibition of its activity. This inhibition can result in downstream effects on cellular signaling pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and cellular signaling pathways. At higher doses, it can lead to toxic or adverse effects, including disruption of cellular function and metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, its interaction with the ALK2 receptor serine kinase can affect the downstream signaling pathways involved in metabolism. This modulation can lead to changes in the levels of metabolites and overall metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism

Actividad Biológica

2-Amino-3,5-diphenylpyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, cytotoxicity, antimicrobial properties, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves multi-component reactions. Recent advancements have utilized ionic liquids and various catalysts to enhance yield and efficiency. For example, a study highlighted the use of Cu(OAc)₂ as a green catalyst for synthesizing pyridine derivatives, demonstrating significant improvements in reaction conditions and product yield .

1. Cytotoxicity

This compound exhibits notable cytotoxic effects against various cancer cell lines. A comparative study evaluated its potency against breast cancer cell lines MDA-MB-231 and MCF-7. The compound demonstrated an IC₅₀ value of 1.81 ± 0.1 μM against MDA-MB-231 cells, outperforming Doxorubicin (IC₅₀ = 3.18 ± 0.1 μM) . Table 1 summarizes the cytotoxicity data:

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| This compound | MDA-MB-231 | 1.81 ± 0.1 |

| Doxorubicin | MDA-MB-231 | 3.18 ± 0.1 |

| This compound | MCF-7 | 2.85 ± 0.1 |

| Doxorubicin | MCF-7 | 4.17 ± 0.2 |

This data indicates that this compound has strong potential as an anticancer agent.

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated extensively. A study reported that derivatives of pyridine exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 64.5 to 250 µg/mL . Notably, some derivatives showed enhanced activity against Staphylococcus aureus and Bacillus subtilis, as detailed in Table 2:

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 64.5 |

| Derivative B | Bacillus subtilis | 200 |

| Derivative C | Escherichia coli | 125 |

These findings underscore the potential of this compound derivatives in developing new antimicrobial agents.

Case Study: Anticancer Properties

In a recent investigation into the anticancer properties of pyridine derivatives, researchers synthesized a series of compounds based on the structure of this compound and evaluated their effects on breast cancer cell lines . The results indicated that specific substitutions on the phenyl rings significantly enhanced cytotoxicity, suggesting that structural modifications can lead to more potent anticancer agents.

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of synthesized pyridine derivatives against various pathogens . The study found that certain compounds exhibited superior activity compared to traditional antibiotics, highlighting their potential use in treating resistant bacterial infections.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Amino-3,5-diphenylpyridine and its derivatives have been explored for their therapeutic potential. Research indicates that compounds within this class may exhibit significant biological activity, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can possess antimicrobial properties against various bacterial strains. For instance, certain synthesized derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 64.5 to 250 µg/mL against Gram-positive and Gram-negative bacteria .

- Cardiovascular Applications : The compound's structure has been linked to the development of non-nucleoside agonists targeting adenosine receptors, which are crucial in cardiovascular disease management. For example, capadenoson, a selective partial adenosine A1 receptor agonist derived from related pyridine structures, has shown promise in clinical trials for treating atrial fibrillation and stable angina .

- Anti-Cancer Properties : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation. The structural modifications of the pyridine scaffold can enhance their efficacy against various cancer types .

Catalytic Applications

The synthesis of this compound can be achieved through several catalytic methods that highlight its versatility:

- One-Pot Multicomponent Reactions : Recent advancements have introduced efficient one-pot synthesis protocols utilizing various catalysts. These methods streamline the production of this compound derivatives while minimizing waste and enhancing yield .

- Green Chemistry Approaches : The use of eco-friendly catalysts has been emphasized in synthesizing this compound. For instance, sodium calcium phosphate has been identified as a sustainable catalyst for the synthesis of pyridine derivatives with promising biological activities .

Fluorescent Sensing

Another notable application of this compound is in the field of fluorescent sensing:

- Molecular Sensors : Derivatives of diphenylpyridine have been developed as fluorescent sensors capable of monitoring free-radical processes and cationic photopolymerization. These sensors leverage the compound's photophysical properties to provide real-time monitoring in various chemical reactions .

Comprehensive Data Table

Case Studies

- Antimicrobial Activity Study : A recent investigation focused on synthesizing various this compound derivatives and evaluating their antimicrobial efficacy against a range of pathogens. Results indicated that specific modifications to the pyridine ring significantly enhanced antibacterial activity.

- Cardiovascular Drug Development : Research into the adenosine receptor agonist properties of pyridine derivatives led to the identification of capadenoson as a promising candidate for treating heart conditions. Clinical trials demonstrated its efficacy in reducing tachycardia in animal models.

- Fluorescent Sensor Development : A study explored the use of diphenylpyridine derivatives as fluorescent sensors for monitoring polymerization processes. The findings suggested that these compounds could serve as effective tools in both academic research and industrial applications.

Comparación Con Compuestos Similares

Substituent Effects on Physical Properties

The substituents on the pyridine ring significantly alter molecular weight, melting points, and solubility. Key comparisons include:

- Phenyl vs. Nitro/Cyano Groups: The diphenyl substitution in the target compound likely increases lipophilicity compared to polar nitro (-NO₂) or cyano (-CN) groups, which could enhance membrane permeability in biological systems .

Photophysical and Electronic Properties

Tetraarylbisquinazolinones synthesized from 2-amino-3,5-dibromobenzamide exhibit strong intramolecular charge transfer (ICT) behavior, with absorption maxima in DMSO ranging from 350–450 nm and fluorescence emission at 450–550 nm . While direct data for diphenylpyridines are absent, the phenyl groups in 2-amino-3,5-diphenylpyridine could extend π-conjugation, red-shifting absorption/emission compared to halogenated or cyanated analogs.

Métodos De Preparación

Key Features:

- The starting trifluoropyridine can be prepared by defluorination of tetrafluoropyridine in aqueous ammonia with a zinc catalyst.

- Hydrazine monohydrate is used in 3 to 15 equivalents, preferably 3 to 8 equivalents.

- Reaction temperature ranges from 30 to 150 °C, typically 50 to 100 °C.

- Hydrogenation is performed under mild conditions with Raney nickel catalyst.

- This method yields highly pure 2-aminopyridine derivatives with improved efficiency and mild reaction conditions compared to traditional high-temperature, high-pressure amination methods.

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Catalyst | Yield/Purity Notes |

|---|---|---|---|---|---|

| (i) | 3-substituted-2,5,6-trifluoropyridine + hydrazine monohydrate | 30–100 | 2–8 | None | Formation of hydrazino intermediate |

| (ii) | Hydrogenation of hydrazino intermediate | Mild conditions | Variable | Raney nickel | High purity 2-aminopyridine derivative |

This approach is described in detail in a patent (US20060047124A1) focusing on mild and efficient preparation of 2-aminopyridine derivatives.

Synthesis via Cyclocondensation Reactions (Pseudo-Four-Component and Three-Component Reactions)

For pyridine derivatives structurally related to this compound, catalytic cyclocondensation methods have been developed, especially for 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, which share the 2-amino-3,5-substitution pattern.

Method Overview:

- Pseudo-four-component reaction (pseudo-4CR): Condensation of two malononitrile molecules with thiols and aldehydes.

- Three-component reaction (3CR): Condensation of malononitrile with 2-arylidenemalononitrile and S-nucleophiles.

These methods proceed under catalytic conditions, often using triethylamine or other bases, in ethanol or similar solvents, yielding functionalized 2-aminopyridine derivatives.

| Reaction Type | Components Involved | Catalyst | Solvent | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Pseudo-4CR | 2 × malononitrile + thiols + aldehydes | Triethylamine | Ethanol | 17–49 | Mild conditions, moderate yields |

| 3CR | Malononitrile + 2-arylidenemalononitrile + thiols | Triethylamine | Ethanol | Variable | Improved catalysis increases yields |

While these methods are more specific to dicarbonitrile and sulfanyl derivatives, the cyclocondensation strategy is relevant for synthesizing 2-amino-3,5-substituted pyridines with aromatic groups such as diphenyl substituents.

General Synthetic Considerations and Catalysts

- Catalysts: Raney nickel is commonly used for hydrogenation steps in aminopyridine synthesis.

- Solvents: Ethanol, methanol, DMF, and tetrahydrofuran are typical solvents depending on the reaction step.

- Temperature: Mild to moderate temperatures (30–100 °C) are preferred to maintain product purity and avoid decomposition.

- Reaction Time: Typically ranges from 2 to 16 hours depending on the step and scale.

Summary Table of Preparation Methods for this compound and Related Derivatives

| Method | Key Reagents/Conditions | Catalyst | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrazine substitution + hydrogenation | 3-substituted trifluoropyridine + hydrazine monohydrate; H2 + Raney nickel | Raney nickel | 30–100 | High | Mild conditions, high purity |

| Cyclocondensation (pseudo-4CR) | Malononitrile, thiols, aldehydes + base catalyst | Triethylamine | Room temp to reflux | 17–49 | Functionalized derivatives, moderate yields |

| Direct chlorination (related) | 2-Aminopyridine + N-chlorosuccinimide in DMF/methanol | None | 45 | 70.5 | Selective substitution, high purity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-amino-3,5-diphenylpyridine derivatives, and how do reaction conditions influence yield?

- Methodology : Derivatives of 2-aminopyridine are typically synthesized via nucleophilic substitution reactions. For example, fluorinated analogs (e.g., 3,5-difluoro-4-methylpyridin-2-amine) are prepared using pentafluoropyridine and sodium azide under controlled temperature (40–60°C) to introduce azide groups, followed by reduction to amines using Pd/C catalysis . Adjusting solvent polarity (e.g., DMF vs. ethanol) and stoichiometry of nucleophiles (e.g., amines, thiols) can optimize regioselectivity and purity (>95%) .

Q. Which analytical techniques are most reliable for validating the purity and structure of this compound derivatives?

- Methodology :

- Purity : Gas chromatography (GC) and titration analysis are standard for quantifying purity (>98%) by detecting residual solvents or unreacted precursors .

- Structural Confirmation : High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C) are critical. For example, ¹H NMR of 3,5-difluoro-N-methylpyridin-2-amine hydrochloride shows distinct shifts at δ 8.2 ppm (pyridine-H) and δ 3.1 ppm (N–CH3) . X-ray crystallography resolves stereochemistry, as seen in bis(2-amino-3,5-dichloropyridinium) hexachloridostannate(IV) dihydrate (space group P-1, a = 7.8 Å) .

Q. How do substituents (e.g., halogens, methyl groups) affect the melting points and solubility of 2-aminopyridine derivatives?

- Data Analysis :

- Melting Points : Electron-withdrawing groups (e.g., Cl, F) increase melting points due to enhanced intermolecular forces. For example, 2-amino-3,5-dichloro-4-methylpyridine melts at 125°C , while non-halogenated analogs (e.g., 2,5-diaminopyridine hydrochloride) melt at 192°C .

- Solubility : Polar solvents (e.g., DMSO, ethanol) improve solubility for halogenated derivatives, whereas methyl groups reduce polarity, favoring solubility in non-polar solvents .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bioactivity of this compound analogs?

- Case Study : Structural variations (e.g., fluorine vs. chlorine substituents) alter ligand-receptor interactions. For instance, 3,5-dicyanopyridine derivatives show divergent adenosine receptor binding (Ki = 0.383–1.82 nM) due to steric hindrance from substituents at the R2 position . Crystallographic analysis of hydrogen-bonding networks (e.g., O–H···N interactions in 4-amino-2,3,5-trimethylpyridine monohydrate) can explain discrepancies in solubility and bioavailability .

Q. What strategies mitigate side reactions (e.g., oxidation, dimerization) during large-scale synthesis of this compound?

- Experimental Design :

- Oxidation Control : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) to prevent quinone formation in derivatives with hydroxyl groups .

- Dimerization Prevention : Optimize reaction pH (neutral to mildly acidic) and avoid high temperatures (>80°C). Catalytic systems like Raney nickel in ethanol reduce unwanted coupling during hydrazine-mediated reductions .

Q. How do fluorine atoms at the 3,5-positions influence the compound’s electronic properties and reactivity?

- Mechanistic Insight : Fluorine’s electronegativity increases the electron-deficiency of the pyridine ring, enhancing susceptibility to nucleophilic attacks at the 2-amino position. For example, 3,5-difluoro-N-methylpyridin-2-amine hydrochloride undergoes regioselective substitution with thiols at room temperature, unlike non-fluorinated analogs requiring elevated temperatures . DFT calculations (e.g., HOMO-LUMO gaps) correlate with observed reactivity trends .

Q. What are the limitations of using GC-MS for analyzing thermally unstable 2-aminopyridine derivatives?

- Methodological Critique : GC-MS may decompose labile compounds (e.g., hydrazine derivatives) during vaporization. Alternative techniques like LC-MS with electrospray ionization (ESI) or MALDI-TOF are preferred for sensitive analogs. For example, 2-amino-3,5-dibromobenzoic acid (mp 230–235°C) decomposes at GC injector temperatures >250°C, necessitating LC-MS validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.